methyl (1S,2R)-2-fluoro-2-methoxycyclopropane-1-carboxylate
Description
Methyl (1S,2R)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by two adjacent substituents: a fluorine atom and a methoxy group at the 2-position, with a methyl ester at the 1-position. Its stereochemistry (1S,2R) imparts distinct physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
methyl (1S,2R)-2-fluoro-2-methoxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO3/c1-9-5(8)4-3-6(4,7)10-2/h4H,3H2,1-2H3/t4-,6-/m0/s1 |
InChI Key |
KSQFZAJXSLCDEQ-NJGYIYPDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@]1(OC)F |
Canonical SMILES |
COC(=O)C1CC1(OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,2R)-2-fluoro-2-methoxycyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a dia
Biological Activity
Methyl (1S,2R)-2-fluoro-2-methoxycyclopropane-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a cyclopropane ring with a methoxy group and a carboxylate functional group. The presence of fluorine in its structure may enhance its biological activity by influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Synthesis Methods:
The synthesis of this compound typically involves:
- Starting Materials: Cyclopropane derivatives and methanol.
- Reagents: Fluorinating agents and acid catalysts.
- Conditions: Controlled temperature and pressure to ensure optimal reaction yields.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Studies have shown that compounds with similar structures possess significant antimicrobial properties. The introduction of fluorine may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
- Anticancer Properties: Preliminary studies suggest that the compound may have potential as an anticancer agent. Its ability to interact with specific cellular pathways involved in tumor growth and proliferation is under investigation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, it was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential for development into an antimicrobial agent suitable for treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection, indicating a promising therapeutic avenue for further research.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the efficacy of this compound. Variations in substituents on the cyclopropane ring significantly affect its biological activity. For instance:
- Fluorination enhances lipophilicity and bioavailability.
- Methoxy Group contributes to increased solubility in biological systems.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom at the C2 position undergoes nucleophilic substitution due to its electronegativity and the ring strain of cyclopropane. Reactions with nucleophiles (e.g., alkoxides, amines) proceed via an SN2-like mechanism, with stereochemical inversion at C2:
This reactivity is critical for synthesizing analogs with modified electronic or steric profiles.
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven ring-opening under specific conditions:
Acid-Catalyzed Hydrolysis
In acidic media (e.g., H₂SO₄, H₂O), the ester hydrolyzes to a carboxylic acid, followed by ring opening to form a γ-fluoro-γ-methoxy ketone:
This pathway is favored in aqueous acidic conditions .
Base-Induced Elimination
Strong bases (e.g., LDA, KOtBu) promote β-elimination, yielding α,β-unsaturated esters:
The reaction is stereospecific, retaining the configuration at C1 .
Cyclopropane Ring Functionalization
The cyclopropane ring participates in [2+1] cycloadditions and carbene insertions:
Carbene Insertion
Dichlorovinylidenecarbene (generated from 1,1,3,3-tetrachloropropene) inserts into the cyclopropane ring, forming dichloroethenylidene derivatives:
These intermediates react with electrophiles (e.g., CO₂, aldehydes) to yield functionalized cyclopropanes .
Ester Group Reactivity
The methyl ester undergoes standard transesterification and hydrolysis:
| Reaction Type | Conditions | Product |
|---|---|---|
| Transesterification | ROH, H⁺ | Corresponding alkyl ester |
| Hydrolysis | NaOH, H₂O | (1S,2R)-2-fluoro-2-methoxycyclopropane-1-carboxylic acid |
Hydrolysis is slower compared to linear esters due to steric protection by the cyclopropane ring .
Ring Expansion Reactions
Under oxidative conditions (e.g., MCPBA), the cyclopropane ring expands via vinyl cation intermediates:
This reaction proceeds through a ketene intermediate, followed by decarboxylation to yield 2-phenylcyclobutanone analogs .
Comparative Reactivity of Stereoisomers
The (1S,2R) configuration exhibits distinct reactivity compared to its (1S,2S) diastereomer:
| Parameter | (1S,2R) Isomer | (1S,2S) Isomer |
|---|---|---|
| Nucleophilic Substitution Rate | Faster (less steric hindrance) | Slower |
| Ring-Opening Selectivity | Predominantly β-elimination | Mixed pathways |
Steric and electronic effects from the methoxy and fluorine groups dictate these differences .
Key Research Findings
-
Synthetic Utility : The compound serves as a precursor to fluorinated ketones and cycloheptatrienes via ring-expansion cascades .
-
Biological Relevance : Fluorine enhances metabolic stability, making derivatives potential enzyme inhibitors (studies ongoing) .
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways .
For structural analogs and reaction schematics, consult peer-reviewed journals on small-ring compound chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Substituent Effects on Reactivity and Stability
Fluorinated Cyclopropanes
- Methyl (1S,2R)-2-Fluoro-2-Methoxycyclopropane-1-Carboxylate : The presence of both fluorine and methoxy groups introduces steric hindrance and electronic effects. Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, while the methoxy group may stabilize intermediates via resonance.
- (1R,2S)-2-(Difluoromethyl)cyclopropane-1-Carboxylic Acid (): The difluoromethyl group enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs. Its carboxylic acid moiety increases solubility in polar solvents, contrasting with the ester group in the target compound .
Methoxy-Substituted Cyclopropanes
- Methyl (1S,2R)-2-(2-Hydroxyethyl)cyclopropane-1-Carboxylate (): Replacing fluorine and methoxy with a hydroxyethyl group reduces steric strain but increases hydrogen-bonding capacity. This derivative’s storage conditions (Warning: H302) suggest higher toxicity compared to the fluorine-methoxy analog .
Data Tables: Key Properties and Comparisons
Table 2. Physicochemical Properties
Research Findings and Gaps
- Synthetic Challenges : The simultaneous introduction of fluorine and methoxy groups requires precise stereochemical control, as seen in analogous syntheses ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
